BRD4 Bromodomain Binding Affinity: Quantitative Comparison with BRD3 and CYP3A4 Off-Target Profiles
2-Bromo-N-(3-methylphenyl)benzamide exhibits measurable affinity for the BRD4 bromodomain with an IC50 of 398 nM, whereas its binding to the structurally related BRD3 BD2 bromodomain is negligible at >50,000 nM (>50 μM), representing a >125-fold selectivity window [1][2]. Additionally, CYP3A4 inhibition, a critical off-target liability in drug discovery, occurs only at 3,700 nM (3.7 μM), approximately 9.3-fold higher than the BRD4 IC50, indicating a favorable early-stage selectivity profile [1]. This selectivity pattern distinguishes this compound from pan-BET bromodomain inhibitors that exhibit promiscuous binding across BRD2, BRD3, and BRD4.
| Evidence Dimension | Target binding affinity (IC50) |
|---|---|
| Target Compound Data | BRD4: 398 nM; BRD3 BD2: >50,100 nM; CYP3A4: 3,700 nM |
| Comparator Or Baseline | BRD3 BD2 (same compound): >50,100 nM; CYP3A4: 3,700 nM |
| Quantified Difference | BRD4 vs. BRD3 BD2: >125-fold selectivity; BRD4 vs. CYP3A4: ~9.3-fold selectivity |
| Conditions | BRD4: fluorescence anisotropy assay (Alexa Fluor 488 binding inhibition, 60 min incubation); BRD3 BD2: TR-FRET assay (human BD2 bromodomain); CYP3A4: enzymatic inhibition assay (human recombinant CYP3A4) |
Why This Matters
This >125-fold selectivity for BRD4 over BRD3 BD2 enables researchers to probe BRD4-specific functions without confounding BRD3-mediated effects, a critical advantage in epigenetic target validation studies.
- [1] BindingDB. BDBM50380678 (CHEMBL2017285). BRD4 IC50: 398 nM; CYP3A4 IC50: 3.70E+3 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380678 (accessed 2026). View Source
- [2] BindingDB. BDBM50098311 (CHEMBL3590408). BRD3 BD2 IC50: 5.01E+4 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098311 (accessed 2026). View Source
